molecular formula C8H15NO2 B13853551 4H-Furo[3,2-c]pyranyl Mupirocin Methyl Ester

4H-Furo[3,2-c]pyranyl Mupirocin Methyl Ester

Cat. No.: B13853551
M. Wt: 157.21 g/mol
InChI Key: GOIZBQWGMLASCM-COBSHVIPSA-N
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Description

4H-Furo[3,2-c]pyranyl Mupirocin Methyl Ester is an impurity of Mupirocin, a carboxylic acid bacteriostatic/bactericidal antibiotic. This compound is characterized by its complex molecular structure, which includes a furo-pyranyl ring system and a methyl ester functional group. It is primarily studied in the context of its relationship to Mupirocin, an important antibiotic used to treat bacterial infections.

Preparation Methods

The synthesis of 4H-Furo[3,2-c]pyranyl Mupirocin Methyl Ester involves multiple steps, starting from the basic building blocks of the furo-pyranyl ring systemIndustrial production methods often involve enzyme-catalyzed selective deesterification to achieve the desired impurity.

Chemical Reactions Analysis

4H-Furo[3,2-c]pyranyl Mupirocin Methyl Ester undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester functional group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4H-Furo[3,2-c]pyranyl Mupirocin Methyl Ester is primarily used in scientific research to study the properties and behavior of Mupirocin and its impurities. Its applications include:

    Chemistry: Used as a reference material in analytical chemistry to identify and quantify impurities in Mupirocin samples.

    Biology: Studied for its potential biological activity and interactions with bacterial enzymes.

    Medicine: Investigated for its role in the development of antibiotic resistance, particularly in methicillin-resistant Staphylococcus aureus (MRSA) strains.

    Industry: Utilized in the quality control and assurance processes during the production of Mupirocin.

Mechanism of Action

The mechanism of action of 4H-Furo[3,2-c]pyranyl Mupirocin Methyl Ester is closely related to that of Mupirocin. Mupirocin inhibits bacterial protein synthesis by binding to isoleucyl-tRNA synthetase, an enzyme essential for the incorporation of isoleucine into bacterial proteins. This inhibition prevents the bacteria from synthesizing proteins necessary for their growth and survival.

Comparison with Similar Compounds

4H-Furo[3,2-c]pyranyl Mupirocin Methyl Ester can be compared to other Mupirocin impurities and related compounds, such as:

    4H-Furo[2,3-c]pyranyl Mupirocin Sodium Impurity: Another impurity of Mupirocin with a slightly different ring structure.

    Mupirocin: The parent compound, widely used as an antibiotic.

    Mupirocin Calcium: A salt form of Mupirocin used in topical formulations.

The uniqueness of this compound lies in its specific structural configuration and its role as an impurity, which provides insights into the stability and purity of Mupirocin formulations.

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

(5S)-5-butan-2-ylmorpholin-3-one

InChI

InChI=1S/C8H15NO2/c1-3-6(2)7-4-11-5-8(10)9-7/h6-7H,3-5H2,1-2H3,(H,9,10)/t6?,7-/m1/s1

InChI Key

GOIZBQWGMLASCM-COBSHVIPSA-N

Isomeric SMILES

CCC(C)[C@H]1COCC(=O)N1

Canonical SMILES

CCC(C)C1COCC(=O)N1

Origin of Product

United States

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